Indolin-2-ones are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative, 3-(4-Hydroxybutyl)indolin-2-one, is synthesized through various chemical reactions involving isatin derivatives and other reagents. The classification of this compound falls under organic chemistry, specifically within the realm of heterocyclic compounds.
The synthesis of 3-(4-Hydroxybutyl)indolin-2-one can be achieved through several methods. One notable approach involves a three-component coupling reaction that utilizes N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions. This method has demonstrated good yields and allows for the introduction of various substituents at the 3-position of the indolin-2-one scaffold.
The molecular structure of 3-(4-Hydroxybutyl)indolin-2-one can be described as follows:
The structural elucidation can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
3-(4-Hydroxybutyl)indolin-2-one can participate in various chemical reactions due to its functional groups:
Reactions are often carried out in solvent systems such as ethanol or dimethyl sulfoxide (DMSO), with varying temperatures to optimize yield and selectivity .
The mechanism of action for compounds like 3-(4-Hydroxybutyl)indolin-2-one often involves:
Studies have shown that related indolinone derivatives exhibit activity against various cancer cell lines by inhibiting tyrosine kinases involved in growth factor signaling .
The physical and chemical properties of 3-(4-Hydroxybutyl)indolin-2-one include:
Characterization is performed using:
The applications of 3-(4-Hydroxybutyl)indolin-2-one span several fields:
The indolin-2-one core, a bicyclic framework merging benzene and pyrrolidin-2-one rings, has been a cornerstone in medicinal chemistry since the 19th century. Adolf von Baeyer pioneered the synthesis of oxindoles in 1885, establishing foundational methods for 3-substituted derivatives [1]. The scaffold’s versatility arises from three key modifiable sites: the aromatic ring (C-5, C-6), the lactam nitrogen (N-1), and the C-3 position. This adaptability facilitates targeted interactions with diverse biological macromolecules. Early derivatives like oxyphenisatin (3,3-bis(4-hydroxyphenyl)indolin-2-one) exploited the C-3 position for cathartic effects, but modern oncology leverages this site for anticancer activity through substitutions like hydroxyalkyl chains [1] [8].
The indolin-2-one pharmacophore aligns with "privileged scaffold" criteria due to its presence in bioactive alkaloids (e.g., vincristine) and synthetic drugs. Its planar structure enables π-stacking interactions, while the lactam moiety participates in hydrogen bonding—features critical for binding kinases, receptors, and tubulin. By the late 20th century, systematic C-3 modifications revealed that electron-withdrawing groups or aryl/alkyl extensions enhanced antitumor potency, positioning 3-substituted indolin-2-ones as viable candidates for targeted therapy [8] [3].
Table 1: Key 3-Substituted Indolin-2-one Derivatives in Early Medicinal Chemistry
Compound | C-3 Modification | Primary Activity | Clinical Impact |
---|---|---|---|
Oxyphenisatin | Bis(4-hydroxyphenyl) | Laxative | Marketed until 1971 (hepatotoxicity) |
Phenolphthalein | Bis(4-hydroxyphenyl) | Laxative/pH indicator | Withdrawn (carcinogenicity) |
Sunitinib | Diethylaminoethyl moiety | Antiangiogenic/tyrosine kinase inhibition | FDA-approved for renal carcinoma |
Vincristine | Natural alkaloid complex | Microtubule inhibition | First-line leukemia therapy |
The therapeutic trajectory of 3-substituted indolin-2-ones pivoted unexpectedly from gastrointestinal effects to oncology. Oxyphenisatin, synthesized via von Baeyer’s Friedel-Crafts reaction between isatin and phenol, became a widely prescribed laxative in the early 1900s [1]. Its structural similarity to phenolphthalein—another cathartic agent derived from von Baeyer’s work—enabled clinical adoption despite mechanistic ambiguity [1] [2]. Notably, self-experimentation by researchers like Max Kiss (Ex-Lax developer) and Martin Guggenheim (oxyphenisatin acetate proponent) accelerated its use, with Guggenheim reporting "no untoward results" after daily 5–20 mg doses [1].
The shift toward anticancer applications began post-1971, when oxyphenisatin was withdrawn due to rare hepatotoxicity ("laxative hepatitis"). Reevaluation of its pharmacology revealed that 3-arylindolin-2-ones could disrupt cancer cell proliferation. Crucially, replacing the 4-hydroxyphenyl group with hydroxyalkyl chains (e.g., 4-hydroxybutyl) mitigated liver toxicity while enhancing tumor selectivity [1] [4]. This redesign exploited cancer-specific vulnerabilities:
Table 2: Structural Evolution from Laxatives to Anticancer Agents
Feature | Oxyphenisatin (Laxative Era) | Hydroxyalkyl-Indolin-2-ones (Oncology Era) |
---|---|---|
C-3 Substituent | Bis(4-hydroxyphenyl) | 4-Hydroxybutyl / 4-hydroxyphenylalkyl |
Key Mechanism | Colonic epithelial permeability increase | ER stress induction / Proteasome inhibition |
Bioactivation Site | Liver (quinone formation) | Tumor microenvironment (acidic hydrolysis) |
Natural Occurrence | Detected in prunes (Baum et al., 1951) | Fully synthetic optimization |
Structural refinement of hydroxyalkyl-indolin-2-ones has progressed through three iterative phases, prioritizing anticancer potency, selectivity, and pharmacokinetics:
Linker Length Optimization: Early analogues featured variable alkyl spacers between the indolin-2-one core and terminal hydroxyl group. The 4-hydroxybutyl chain (n=4) maximized cellular uptake and endoplasmic reticulum targeting in breast cancer models. Shorter chains (e.g., 2-hydroxyethyl) reduced potency by 90%, while longer chains (e.g., 6-hydroxyhexyl) increased off-target effects [3] [4].
Spirocyclic Constructions: Fusion of azetidine or pyrrolidine rings at C-3 created conformationally restricted derivatives. Spiro[azetidine]-3,3'-indolin-2-one (e.g., compound 14h) demonstrated sub-nanomolar in vitro potency (EC₅₀ = 0.8 nM) against respiratory syncytial virus-associated tumors and 71% oral bioavailability in mice—addressing a key limitation of earlier benzimidazole-based inhibitors [6].
Hybrid Pharmacophores: Conjugating hydroxyalkyl-indolin-2-ones with mitochondrial-targeting coumarins amplified cytotoxicity. Probe 8d localized preferentially in HepG2 cell mitochondria, inducing reactive oxygen species (ROS) bursts and G₂/M arrest at IC₅₀ = 6.60 μM—a 12-fold improvement over ergosterol peroxide alone [7].
Table 3: Impact of Structural Modifications on Anticancer Efficacy
Modification | Representative Compound | Biological Activity | Advantage Over Predecessors |
---|---|---|---|
Linear Hydroxyalkyl | ErSO-DFP | Tumor eradication in murine xenografts | Resistance circumvention in ER⁺ cancers |
Spiro[azetidine] | 14h | RSV fusion inhibition (EC₅₀ = 0.8 nM) | Enhanced oral bioavailability (71%) |
Coumarin-Indolinone Hybrid | 8d | Mitochondrial ROS generation | Organelle-specific drug delivery |
Halogenated Analogues | 5-Bromo derivative 6h | c-Src kinase inhibition (IC₅₀ = 42 nM) | Improved target binding affinity |
Recent innovations leverage computational modeling to optimize steric and electronic parameters. Halogen insertion at C-5 (e.g., bromo in 6h) boosted c-Src kinase inhibition 7-fold by enhancing van der Waals contacts [6]. Additionally, replacing ester linkages in coumarin hybrids with amide bonds improved metabolic stability, reducing hepatic clearance by 40% [7]. These advances underscore hydroxyalkyl-indolin-2-ones as a tunable platform for oncology drug discovery.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1